molecular formula C10H14N2O B12438021 Ethyl 3-(pyridin-3-yl)propanimidate CAS No. 787518-96-1

Ethyl 3-(pyridin-3-yl)propanimidate

Cat. No.: B12438021
CAS No.: 787518-96-1
M. Wt: 178.23 g/mol
InChI Key: CJZHWOUOEHEWTO-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-3-yl)propanimidate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a propanimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(pyridin-3-yl)propanimidate typically involves the reaction of pyridine derivatives with ethyl propanoate under specific conditions. One common method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Post-reaction purification typically involves washing with organic solvents, concentration under reduced pressure, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-3-yl)propanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 3-(pyridin-3-yl)propanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(pyridin-3-yl)propanimidate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and in silico simulations are often used to predict and analyze these interactions .

Comparison with Similar Compounds

Ethyl 3-(pyridin-3-yl)propanimidate can be compared with other pyridine derivatives such as:

  • Ethyl 3-(pyridin-2-yl)propanimidate
  • Ethyl 3-(pyridin-4-yl)propanimidate
  • N-(pyridin-2-yl)amides

These compounds share similar structural features but differ in the position of the pyridine ring or the nature of the substituents. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

787518-96-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl 3-pyridin-3-ylpropanimidate

InChI

InChI=1S/C10H14N2O/c1-2-13-10(11)6-5-9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3

InChI Key

CJZHWOUOEHEWTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC1=CN=CC=C1

Origin of Product

United States

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